molecular formula C7H3Cl2F3O B1403849 2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene CAS No. 1404193-48-1

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene

Cat. No.: B1403849
CAS No.: 1404193-48-1
M. Wt: 231 g/mol
InChI Key: PQJOMPMVWFDDCV-UHFFFAOYSA-N
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Description

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene can be achieved through several methods. One common approach involves the use of fluorinating agents in the presence of a suitable catalyst. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the presence of palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts is crucial in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one substituent on the aromatic ring with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce oxygenated compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-3-4(1-2-6(5)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOMPMVWFDDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene
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2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 3
2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene
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2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 5
2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 6
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2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene

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